Gemopatrilat metabolite M11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gemopatrilat metabolite M11 is a significant compound derived from the metabolism of gemopatrilat, a potent vasopeptidase inhibitor. Gemopatrilat is known for its dual inhibition of neutral endopeptidase and angiotensin-converting enzyme, making it a promising candidate for treating hypertension and heart failure .
准备方法
The preparation of gemopatrilat metabolite M11 involves the biotransformation of gemopatrilat in vivo. After oral administration, gemopatrilat undergoes extensive metabolism in the body, leading to the formation of various metabolites, including M11 . The synthetic routes and reaction conditions for industrial production of gemopatrilat itself involve complex organic synthesis techniques, but specific details on the preparation of metabolite M11 are primarily focused on its metabolic pathways rather than direct synthesis .
化学反应分析
Gemopatrilat metabolite M11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by enzymes in the liver.
Reduction: The opposite of oxidation, involving the gain of electrons or hydrogen.
Substitution: Reactions where one functional group in the molecule is replaced by another. Common reagents and conditions used in these reactions include enzymes like cytochrome P450, which play a crucial role in the oxidation and reduction processes.
科学研究应用
Gemopatrilat metabolite M11 has several scientific research applications:
Chemistry: It is studied for its unique metabolic pathways and the role of enzymes in its formation.
Biology: Research focuses on its interaction with biological systems and its effects on cellular processes.
Medicine: As a metabolite of a vasopeptidase inhibitor, it is relevant in the study of cardiovascular diseases and potential therapeutic applications.
作用机制
The mechanism of action of gemopatrilat metabolite M11 involves its interaction with various molecular targets and pathways. Gemopatrilat itself inhibits neutral endopeptidase and angiotensin-converting enzyme, leading to increased levels of natriuretic peptides and decreased levels of angiotensin II . This dual inhibition results in vasodilation and reduced blood pressure. Metabolite M11, as a product of gemopatrilat metabolism, may retain some of these inhibitory effects, contributing to the overall pharmacological profile of the parent compound .
相似化合物的比较
Gemopatrilat metabolite M11 can be compared with other similar compounds, such as:
Omapatrilat: Another vasopeptidase inhibitor with a similar mechanism of action.
Sampatrilat: A compound with dual inhibition properties but different metabolic pathways.
Fasidotril: Known for its inhibition of neutral endopeptidase but with distinct pharmacokinetic properties. The uniqueness of this compound lies in its specific metabolic profile and the resulting pharmacological effects, which may differ from these similar compounds
属性
CAS 编号 |
330589-09-8 |
---|---|
分子式 |
C10H12O2S |
分子量 |
196.27 g/mol |
IUPAC 名称 |
(2S)-2-methylsulfanyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H12O2S/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)/t9-/m0/s1 |
InChI 键 |
CYAZQTVQDWFWTK-VIFPVBQESA-N |
手性 SMILES |
CS[C@@H](CC1=CC=CC=C1)C(=O)O |
规范 SMILES |
CSC(CC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。